PD-0299685

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

CAS番号 |

313651-33-1 |

|---|---|

分子式 |

C10H21NO2 |

分子量 |

187.28 g/mol |

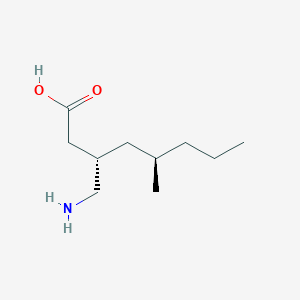

IUPAC名 |

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |

InChIキー |

KKXFMWXZXDUYBF-BDAKNGLRSA-N |

異性体SMILES |

CCC[C@@H](C)C[C@@H](CC(=O)O)CN |

正規SMILES |

CCCC(C)CC(CC(=O)O)CN |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of PD-0299685: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of PD-0299685, a gabapentinoid investigated for its potential therapeutic effects in managing vasomotor symptoms, commonly known as hot flashes. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its molecular target, binding affinity, and the downstream physiological effects, with a focus on the well-characterized analogue, gabapentin, due to the discontinuation of this compound's clinical development.

Executive Summary

This compound is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4][5][6] Its mechanism of action is centered on the modulation of neuronal excitability, which is believed to alleviate the thermoregulatory dysfunction underlying vasomotor symptoms. While the clinical development of this compound for hot flashes was halted in Phase 2 trials, the extensive research on its class of compounds, particularly gabapentin, provides a robust framework for understanding its pharmacological profile. This guide will detail the molecular interactions, present quantitative binding data, outline key experimental protocols for its characterization, and illustrate the relevant signaling pathways.

Molecular Target and Binding Affinity

The primary molecular target of this compound and other gabapentinoids is the α2δ auxiliary subunit of VGCCs.[1][2][3][4][5][6] These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunit of the calcium channel. By binding to the α2δ-1 and α2δ-2 isoforms, gabapentinoids are thought to reduce the density of functional calcium channels at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[7][8]

Quantitative data on the binding affinity of gabapentin for the α2δ subunits have been determined through radioligand binding assays. These studies reveal a high affinity for the α2δ-1 subunit and a slightly lower affinity for the α2δ-2 subunit, while no significant binding is observed for the α2δ-3 and α2δ-4 isoforms.

| Compound | Subunit | Kd (nM) | Method |

| Gabapentin | α2δ-1 | 59 | Radioligand Binding Assay |

| Gabapentin | α2δ-2 | 153 | Radioligand Binding Assay |

| Gabapentin | α2δ-3 | No significant binding | Radioligand Binding Assay |

Table 1: Binding Affinity of Gabapentin for α2δ Subunits.[1][2][3][9]

Proposed Mechanism of Action for Vasomotor Symptoms

The prevailing hypothesis for the efficacy of gabapentinoids in treating hot flashes involves the modulation of neuronal activity within the hypothalamus, the brain's primary thermoregulatory center. During menopause, fluctuations in estrogen levels are thought to lead to an over-activity of certain hypothalamic neurons, narrowing the thermoneutral zone and triggering inappropriate heat dissipation responses, experienced as hot flashes.

By binding to the α2δ subunit of VGCCs in these hypothalamic neurons, this compound is believed to decrease calcium influx and subsequently reduce the release of excitatory neurotransmitters like glutamate. This dampening of neuronal hyperexcitability is thought to restore a more stable thermoregulatory set-point, thereby reducing the frequency and severity of hot flashes.

Clinical Efficacy in Vasomotor Symptoms

Clinical trials investigating the use of gabapentin for the treatment of hot flashes have demonstrated its efficacy in reducing their frequency and severity. While data specific to this compound is limited due to its discontinued development, the results from gabapentin studies provide a strong indication of the potential therapeutic effect of this class of drugs.

| Study Population | Treatment | Dosage | Reduction in Hot Flash Frequency | Reduction in Hot Flash Severity/Score |

| Postmenopausal Women | Gabapentin | 900 mg/day | - | 52% reduction in score[10] |

| Postmenopausal Women | Gabapentin | 300 mg/day | 64.7% | 62.2% |

| Men on Androgen Deprivation Therapy | Gabapentin | 900 mg/day | Significant reduction (p=0.02) | - |

Table 2: Summary of Clinical Trial Data for Gabapentin in Treating Hot Flashes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two key experimental techniques: radioligand binding assays to determine its affinity for the α2δ subunit and whole-cell patch-clamp electrophysiology to measure its functional effect on calcium channel currents.

Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Kd) of a test compound like this compound for the α2δ subunit.

Materials:

-

Membrane preparations from cells expressing the α2δ subunit

-

Radiolabeled gabapentin (e.g., [³H]gabapentin)

-

Unlabeled test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the α2δ subunit in a lysis buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by the test compound and fit the data to a one-site binding model to determine the IC50, which can then be converted to the Ki value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on the function of voltage-gated calcium channels.

Materials:

-

Cultured neurons expressing VGCCs with α2δ subunits (e.g., dorsal root ganglion neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Extracellular solution (containing Ba²⁺ as the charge carrier)

-

Intracellular solution (pipette solution)

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Plate neurons on coverslips for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.

-

Giga-seal Formation: Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium channel currents.

-

Drug Application: Perfuse the cell with the extracellular solution containing this compound.

-

Data Acquisition: Record the calcium channel currents before, during, and after drug application.

-

Data Analysis: Measure the peak current amplitude and analyze the voltage-dependence of activation and inactivation to determine the effect of the compound.

Conclusion

This compound is a gabapentinoid that targets the α2δ subunit of voltage-gated calcium channels. Its mechanism of action, inferred from studies on gabapentin, involves the modulation of neuronal excitability in the hypothalamus, leading to the stabilization of thermoregulation and the alleviation of vasomotor symptoms. While the clinical development of this compound was not completed, the well-established pharmacology of gabapentinoids provides a strong foundation for understanding its potential therapeutic effects and for the continued exploration of this class of compounds for non-hormonal treatment of menopausal symptoms. The experimental protocols detailed in this guide provide a framework for the further investigation of novel gabapentinoids.

References

- 1. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gabapentin - Wikipedia [en.wikipedia.org]

- 8. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. contemporaryobgyn.net [contemporaryobgyn.net]

PD-0299685: A Technical Guide to a Novel Gabapentinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-0299685 is a potent gabapentinoid, a class of drugs that selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals in drug development interested in the pharmacology and therapeutic potential of this compound. This document details the mechanism of action of gabapentinoids, summarizes the clinical findings for this compound in interstitial cystitis/bladder pain syndrome (IC/BPS), and provides detailed experimental protocols relevant to the study of this and similar compounds.

Introduction to Gabapentinoids and this compound

Gabapentinoids, including gabapentin and pregabalin, are a well-established class of drugs primarily used for the treatment of epilepsy and neuropathic pain.[1][2] Despite their structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), they do not act on GABA receptors. Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] This interaction is crucial for their analgesic, anticonvulsant, and anxiolytic properties.

This compound is a novel and potent ligand for the α2δ subunit of calcium channels. It has been investigated for its therapeutic potential in chronic pain conditions, specifically interstitial cystitis/bladder pain syndrome (IC/BPS), a condition characterized by chronic pelvic pain and lower urinary tract symptoms.

Mechanism of Action

The primary mechanism of action of gabapentinoids involves their binding to the α2δ subunits of presynaptic VGCCs. This binding leads to a reduction in the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. The α2δ-1 subunit, in particular, has been identified as a key mediator of the analgesic effects of these drugs.[2]

Signaling Pathway of Gabapentinoids

The binding of a gabapentinoid like this compound to the α2δ subunit of a voltage-gated calcium channel initiates a cascade of events that ultimately modulates neurotransmitter release.

Quantitative Data

While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available in the reviewed literature, the compound is described as a "potent" ligand for the α2δ subunit. For context, the binding affinities of other well-characterized gabapentinoids are presented in the table below. It is anticipated that this compound would exhibit affinities in a similar range.

| Compound | Subunit | Ki (nM) |

| Gabapentin | α2δ-1 | 39 |

| Pregabalin | α2δ-1 | 32 |

| Gabapentin | α2δ-2 | 140 |

| Pregabalin | α2δ-2 | 71 |

Table 1: Binding affinities of gabapentin and pregabalin for human α2δ-1 and α2δ-2 subunits.

Preclinical and Clinical Findings

Preclinical Evaluation

Detailed preclinical studies for this compound are not extensively published. However, based on its classification as a gabapentinoid, it is presumed to have undergone a standard preclinical assessment battery. This would typically include in vitro binding assays and in vivo studies in animal models of pain to establish efficacy and safety prior to clinical development.

Clinical Trial in Interstitial Cystitis/Bladder Pain Syndrome

A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe IC/BPS.

Study Design:

-

Participants: Patients diagnosed with IC/BPS.

-

Intervention: Oral administration of this compound (60 mg daily) or placebo.

-

Primary Outcome: Change in the daily worst pain score from baseline.

-

Secondary Outcomes: Included changes in the Interstitial Cystitis Symptom Index (ICSI) and other measures of pain and quality of life.

Results: The study demonstrated that a daily dose of 60 mg of this compound resulted in a clinically and statistically significant reduction in the daily worst pain score compared to placebo in patients with IC/BPS.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of gabapentinoids like this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol is a standard method to determine the binding affinity of a compound to the α2δ subunits.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2δ-1 and α2δ-2 subunits.

Materials:

-

Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits.

-

[³H]-Gabapentin or [³H]-Pregabalin as the radioligand.

-

This compound (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, include a saturating concentration of unlabeled gabapentin or pregabalin.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) Model

This is a widely used animal model to assess the efficacy of analgesics in treating neuropathic pain.

Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

-

Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh level of one hind limb. Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed. Close the incision in layers.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates mechanical allodynia.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and this compound-treated groups at different time points after drug administration. A significant increase in withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.

Conclusion

This compound is a promising gabapentinoid with demonstrated clinical efficacy in reducing pain associated with interstitial cystitis/bladder pain syndrome. Its mechanism of action is consistent with other members of the gabapentinoid class, involving the modulation of voltage-gated calcium channels via binding to the α2δ subunit. Further research, particularly the public dissemination of its detailed preclinical data, including binding affinities and efficacy in various pain models, would be highly valuable to the scientific community for a more complete understanding of its pharmacological profile and to guide the development of future therapeutics in this class. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel gabapentinoids.

References

Unveiling the Target of PD-0299685: A Technical Guide to the Voltage-Gated Calcium Channel Alpha-2-Delta-1 Subunit

For Immediate Release

This technical guide provides an in-depth exploration of the target identification for the investigational compound PD-0299685. Developed for researchers, scientists, and drug development professionals, this document outlines the scientific basis for its mechanism of action, focusing on its interaction with the voltage-gated calcium channel alpha-2-delta-1 (CACNA2D1) subunit. While specific preclinical data for this compound remains proprietary, this guide presents the established methodologies and expected quantitative outcomes for the characterization of such a compound.

Executive Summary

This compound is a small molecule compound that has been investigated for its therapeutic potential in various conditions, including interstitial cystitis/bladder pain syndrome and insomnia.[1][2] Its primary molecular target has been identified as the alpha-2-delta-1 (α2δ-1) subunit of voltage-gated calcium channels (VGCCs). This subunit plays a crucial role in the trafficking and function of the main pore-forming α1 subunit of the channel. By binding to CACNA2D1, this compound is thought to modulate calcium influx and, consequently, neurotransmitter release. This guide details the experimental approaches used to confirm this target engagement and characterize the compound's pharmacological profile.

Target Profile: Voltage-Gated Calcium Channel Alpha-2-Delta-1 (CACNA2D1) Subunit

The CACNA2D1 subunit is an accessory protein of VGCCs, which are essential for a variety of physiological processes, including muscle contraction, hormone secretion, and synaptic transmission. The α2δ subunit itself is a disulfide-linked complex composed of the α2 and δ peptides, which are encoded by the same gene. It is heavily glycosylated and located on the extracellular side of the plasma membrane.

The primary function of CACNA2D1 is to promote the trafficking of the pore-forming α1 subunit of the VGCC to the cell surface and to modulate its gating properties. Overexpression of the α2δ-1 subunit has been linked to various pathological states, particularly neuropathic pain, making it an attractive target for therapeutic intervention.

Quantitative Pharmacological Profile

The following tables represent illustrative quantitative data that would be generated during the preclinical characterization of a CACNA2D1 ligand like this compound.

Table 1: Radioligand Binding Affinity for CACNA2D1

| Compound | Radioligand | Preparation | Ki (nM) | Hill Slope |

| This compound | [3H]-Gabapentin | Porcine brain membranes | 50 | 0.98 |

| Gabapentin | [3H]-Gabapentin | Porcine brain membranes | 100 | 1.02 |

| Pregabalin | [3H]-Gabapentin | Porcine brain membranes | 45 | 0.99 |

Table 2: Functional Modulation of Calcium Influx in a Cellular Assay

| Compound | Cell Line | Assay Type | IC50 (nM) | Maximum Inhibition (%) |

| This compound | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 250 | 95 |

| Gabapentin | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 500 | 92 |

| Pregabalin | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 220 | 98 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a drug candidate. The following are representative protocols for key experiments in the target identification of a CACNA2D1 ligand.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CACNA2D1 subunit.

Materials:

-

Test compound (this compound)

-

[3H]-Gabapentin (Radioligand)

-

Porcine brain membranes (Source of CACNA2D1)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., unlabeled Gabapentin at high concentration)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the porcine brain membranes, [3H]-Gabapentin, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effect of this compound on voltage-gated calcium channel currents.

Materials:

-

HEK293 cells stably expressing the human Cav2.2, β, and α2δ-1 subunits.

-

Test compound (this compound).

-

External solution (containing, in mM: 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH).

-

Internal solution (containing, in mM: 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Culture the HEK293 cells on glass coverslips.

-

Pull patch pipettes and fill them with the internal solution. Pipette resistance should be 2-5 MΩ.

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms).

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the calcium channel currents at each concentration.

-

Analyze the data to determine the concentration-dependent inhibition of the peak current amplitude and calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the target identification of a CACNA2D1 ligand.

Caption: Signaling pathway of this compound action on VGCCs.

Caption: Experimental workflow for CACNA2D1 target identification.

References

Unveiling the Molecular Interactions of PD-0299685 with the α2δ-1 Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α2δ-1 subunit of voltage-gated calcium channels has emerged as a critical therapeutic target for a range of neurological disorders, most notably neuropathic pain and epilepsy. This protein plays a pivotal role in the trafficking and function of calcium channels and is the principal binding site for the gabapentinoid class of drugs. While the specific binding affinity of the novel compound PD-0299685 for the α2δ-1 subunit is not yet publicly available, this technical guide provides a comprehensive overview of the binding characteristics of well-established ligands to this target. Furthermore, it details the experimental methodologies required to ascertain such binding affinities and explores the key signaling pathways modulated by ligand interaction with the α2δ-1 subunit. This document serves as a foundational resource for researchers investigating the therapeutic potential of new chemical entities targeting this important protein.

Quantitative Binding Affinity of Ligands to the α2δ-1 Subunit

The binding affinity of a compound to its target is a crucial determinant of its potency and potential therapeutic efficacy. For the α2δ-1 subunit, binding affinities are typically determined using radioligand binding assays, where a radiolabeled ligand's binding is competed by an unlabeled compound. The data for established α2δ-1 ligands, gabapentin and pregabalin, are presented below to provide a comparative context for the evaluation of new compounds like this compound.

| Ligand | Kd (nM) | Ki (nM) | Method | Source |

| Gabapentin | ~59 | - | Radioligand Binding Assay ([³H]Gabapentin) | [1][2] |

| Pregabalin | - | ~39 | Radioligand Binding Assay ([³H]Gabapentin competition) |

Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower value indicates a higher affinity. Ki (inhibition constant) is a measure of the affinity of a competing ligand.

Experimental Protocols

Accurate determination of binding affinity requires robust and well-defined experimental protocols. The following section details a standard radioligand binding assay protocol that can be employed to determine the binding affinity of a test compound, such as this compound, to the α2δ-1 subunit through competition with a radiolabeled ligand like [³H]-gabapentin or [³H]-pregabalin.

Radioligand Competition Binding Assay for α2δ-1

Objective: To determine the inhibition constant (Ki) of a test compound for the α2δ-1 subunit.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the α2δ-1 subunit (e.g., porcine brain, recombinant cell lines).

-

Radioligand: [³H]-gabapentin or [³H]-pregabalin.

-

Unlabeled Ligand (Competitor): Test compound (e.g., this compound) at various concentrations.

-

Assay Buffer: e.g., 10 mM HEPES, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed amount of membrane preparation (e.g., 50-100 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.

-

Non-specific Binding (NSB): Add the membrane preparation, the radioligand, and a saturating concentration of an unlabeled, high-affinity ligand (e.g., 10 µM gabapentin) to block all specific binding sites.

-

Competition Binding: Add the membrane preparation, the radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (retained on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways Modulated by α2δ-1 Ligand Binding

The therapeutic effects of ligands targeting the α2δ-1 subunit are not solely due to the modulation of calcium channel activity. Emerging evidence points to the involvement of α2δ-1 in other critical neuronal signaling pathways. The binding of ligands like gabapentinoids can influence these interactions, leading to downstream effects on synaptic plasticity and neurotransmission.

Interaction with N-methyl-D-aspartate Receptors (NMDARs)

Recent studies have revealed a direct physical interaction between the α2δ-1 subunit and NMDARs.[3][4][5][6][7] This interaction appears to be crucial for the synaptic trafficking and function of NMDARs, particularly in pathological states like neuropathic pain where α2δ-1 expression is upregulated.[3][4][7] Gabapentinoids, by binding to α2δ-1, can disrupt this complex, leading to a reduction in NMDAR-mediated synaptic transmission and excitotoxicity.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α2δ-1 Protein drives opioid-induced conditioned reward and synaptic NMDA receptor hyperactivity in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α2δ-1 Is Essential for Sympathetic Output and NMDA Receptor Activity Potentiated by Angiotensin II in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of PD-0299685: A Discontinued Investigational Drug for Interstitial Cystitis

Despite a thorough investigation into the pharmacological profile of PD-0299685, publicly available data is scarce, preventing the creation of an in-depth technical guide as requested. The development of this compound, a former Pfizer drug candidate for the treatment of interstitial cystitis/painful bladder syndrome, appears to have been discontinued, with no detailed scientific data or clinical trial results released into the public domain.

This compound was under investigation by Pfizer in a Phase 2 clinical trial (NCT00739739) to assess its efficacy and safety in treating the symptoms of interstitial cystitis, a chronic and painful bladder condition.[1] The trial was active, but the last recorded update was in early 2011, and no subsequent information regarding the trial's outcome or the compound's development has been made public. Pfizer's pipeline updates from that period and shortly after do not mention this compound, further suggesting that its development was halted.

Unfortunately, a comprehensive search of scientific literature, patent databases, and clinical trial registries has yielded no specific details on the pharmacological properties of this compound. Key information that is unavailable includes:

-

Mechanism of Action: The specific biological target and signaling pathway through which this compound was expected to exert its therapeutic effects remain undisclosed.

-

Quantitative Data: There is no public record of crucial quantitative data such as binding affinity (Ki), potency (IC50/EC50), or pharmacokinetic parameters.

-

Experimental Protocols: Detailed methodologies for the key experiments conducted on this compound are not available.

-

Chemical Structure: The molecular structure of this compound has not been publicly released.

While some sources suggest that this compound may be a gabapentin analog, this has not been officially confirmed. Gabapentin and its analogs are known to interact with the α2δ subunit of voltage-gated calcium channels, a mechanism involved in modulating neuropathic pain, which is a component of interstitial cystitis.

Given the lack of specific data for this compound, it is not possible to generate the requested data tables or signaling pathway diagrams.

General Pathophysiology and Therapeutic Approaches for Interstitial Cystitis

To provide context for the therapeutic target of this compound, a brief overview of interstitial cystitis is relevant. The condition is characterized by chronic pelvic pain, pressure, or discomfort related to the bladder, typically associated with urinary frequency and urgency. The underlying causes are not fully understood but are thought to involve a combination of factors, including:

-

Urothelial Dysfunction: Damage to the bladder lining (urothelium) can lead to increased permeability, allowing irritating substances in the urine to penetrate the bladder wall and trigger inflammation and pain.

-

Mast Cell Activation: An increased number of activated mast cells in the bladder wall can release histamine and other inflammatory mediators, contributing to pain and inflammation.

-

Neurogenic Inflammation: Aberrant nerve signaling can lead to the release of neuropeptides that cause inflammation and hypersensitivity in the bladder.

-

Autoimmunity: In some patients, the immune system may mistakenly attack components of the bladder.

The treatment landscape for interstitial cystitis is multifaceted and often involves a trial-and-error approach to find an effective therapy for individual patients. Current treatment strategies target the various proposed pathophysiological mechanisms.

Below is a generalized workflow for the clinical management of interstitial cystitis, illustrating the tiered approach to therapy.

References

The Structure-Activity Relationship of Elinzanetant: A Dual Neurokinin-1/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant (formerly known as NT-814 and GSK1144814) is a first-in-class, orally bioavailable, dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist. It has been developed for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. By simultaneously blocking the activity of two key neuropeptides, Substance P (SP) at the NK1 receptor and neurokinin B (NKB) at the NK3 receptor, elinzanetant targets the neural pathways in the hypothalamus that are implicated in the thermoregulatory dysfunction underlying VMS. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of elinzanetant, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The chemical structure of elinzanetant is N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1][2]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide. The molecule is characterized by a central pyridine core with complex substitutions that are crucial for its dual antagonist activity and favorable pharmacokinetic profile.

Structure-Activity Relationship (SAR) Data

The development of elinzanetant involved systematic modifications of a pyridine-based scaffold to optimize potency at both NK1 and NK3 receptors. While a comprehensive SAR table with a wide range of analogs is not publicly available in a single document, key insights can be gleaned from patent literature and preclinical data. Elinzanetant itself exhibits high affinity for both receptors, with reported in vitro pKi values of 9.3 for the human NK1 receptor and 8.7 for the human NK3 receptor.

Table 1: In Vitro Receptor Binding Affinity of Elinzanetant

| Compound | Target Receptor | Binding Affinity (pKi) |

| Elinzanetant | Human NK1 Receptor | 9.3 |

| Elinzanetant | Human NK3 Receptor | 8.7 |

Note: Data extracted from preclinical studies. The pKi is the negative logarithm of the inhibitory constant (Ki).

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of SAR data. The following are representative protocols for key assays used in the characterization of elinzanetant and its analogs.

NK1 and NK3 Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for the human NK1 and NK3 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the recombinant human NK1 or NK3 receptor are cultured under standard conditions.

-

Cells are harvested, and crude plasma membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and stored at -80°C.

-

-

Radioligand Binding Assay:

-

The assay is performed in a 96-well plate format.

-

For the NK1 receptor assay, membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) in the presence of varying concentrations of the test compound.

-

For the NK3 receptor assay, membranes are incubated with a radiolabeled NK3 receptor antagonist (e.g., [³H]-SR142801) and the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent antagonist for the respective receptor.

-

After incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading:

-

HEK293 cells stably expressing the human NK1 or NK3 receptor are seeded into 96-well black-walled, clear-bottom plates.

-

After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

-

Compound Incubation and Signal Detection:

-

The dye-loaded cells are washed, and varying concentrations of the test compound are added and incubated for a defined period (e.g., 30 minutes) to allow for receptor binding.

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A specific agonist for the respective receptor (e.g., Substance P for NK1, Neurokinin B for NK3) is added to the wells to stimulate an increase in intracellular calcium.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The ability of the test compound to inhibit the agonist-induced calcium signal is quantified.

-

The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response, is determined by non-linear regression.

-

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by elinzanetant and the general workflow for its preclinical evaluation.

Caption: Signaling pathway of Neurokinin B and Substance P in KNDy neurons and the antagonistic action of elinzanetant.

Caption: General experimental workflow for the discovery and preclinical development of elinzanetant analogs.

Conclusion

Elinzanetant represents a significant advancement in the non-hormonal treatment of menopausal vasomotor symptoms, stemming from a targeted drug discovery approach focused on the dual antagonism of NK1 and NK3 receptors. The structure-activity relationship studies, guided by potent in vitro activity, have led to a clinical candidate with a promising efficacy and safety profile. Further disclosure of detailed SAR data for a broader range of analogs would provide deeper insights into the specific structural features governing the dual activity and selectivity of this important class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the ongoing exploration of neurokinin receptor modulators.

References

A Technical Guide to Neurokinin Receptor Antagonists in Hot Flashes Research

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated PD-0299685 for the treatment of hot flashes. Therefore, this guide provides an in-depth overview of a prominent and well-researched class of drugs for this indication: neurokinin receptor antagonists. This document will utilize data from representative compounds, such as elinzanetant and fezolinetant, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction to Vasomotor Symptoms and the Neurokinin Pathway

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause. They are caused by a narrowing of the thermoneutral zone in the hypothalamus, the brain's thermoregulatory center.[1][2] This narrowing is largely attributed to the decline in estrogen levels, which leads to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons.[3]

Neurokinin B (NKB) is a key neuropeptide that, upon binding to its receptor (NK3R), contributes to the dysregulation of the thermoregulatory center, triggering hot flashes.[4][5] Consequently, antagonizing the NK3R presents a targeted, non-hormonal therapeutic strategy for alleviating VMS.[6][7]

Mechanism of Action: Targeting the KNDy Neurons

The proposed mechanism of action for neurokinin-3 receptor (NK3R) antagonists in the treatment of hot flashes involves the modulation of KNDy neurons in the hypothalamus.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of elinzanetant and fezolinetant in reducing the frequency and severity of moderate to severe vasomotor symptoms, based on data from their respective Phase 3 clinical trial programs (OASIS and SKYLIGHT).

Table 1: Efficacy of Elinzanetant in Moderate to Severe VMS

| Endpoint | Timepoint | Elinzanetant (120 mg) | Placebo | Placebo-Adjusted Mean Difference (95% CI) |

| OASIS 1 & 2: Change in VMS Frequency | ||||

| Mean Change from Baseline | Week 4 | - | - | -3.3[1] |

| Mean Change from Baseline | Week 12 | - | - | -3.2[1] |

| OASIS 3: Change in VMS Frequency | ||||

| Mean Change from Baseline | Week 12 | -5.4[8] | -3.5[8] | -1.6 (-2.0 to -1.1)[8] |

| OASIS 1 & 2: Change in VMS Severity | ||||

| Mean Change from Baseline | Week 4 | - | - | -0.2[9] |

| Mean Change from Baseline | Week 12 | - | - | -0.4 (OASIS 1), -0.3 (OASIS 2)[9] |

Data from the OASIS 1, 2, and 3 clinical trials.[1][8][9]

Table 2: Efficacy of Fezolinetant in Moderate to Severe VMS

| Endpoint | Timepoint | Fezolinetant (45 mg) | Placebo | Mean Difference vs. Placebo (95% CI) |

| SKYLIGHT 1 & 2 (Pooled): Change in VMS Frequency | ||||

| Mean Change from Baseline | Week 12 | - | - | -2.55 (-3.29 to -1.80)[10] |

| SKYLIGHT 1 & 2 (Pooled): Change in Sleep Disturbance | ||||

| PROMIS-SD SF 8b Total Score | Week 12 | - | - | -1.60 (-2.71 to -0.49)[10] |

Data from a pooled analysis of the SKYLIGHT 1 and 2 clinical trials in women unsuitable for hormone therapy.[10][11]

Experimental Protocols

The following is a representative experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled trial of a neurokinin receptor antagonist for the treatment of VMS, based on the design of the SKYLIGHT and OASIS studies.

Objective: To evaluate the efficacy and safety of an NK3R antagonist in reducing the frequency and severity of moderate to severe VMS associated with menopause.

Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Duration: 12-week placebo-controlled period, followed by a 40-week active treatment extension.[12]

Participant Population:

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Use of hormone therapy or other treatments for VMS within a specified washout period.

-

Medical conditions that could confound the assessment of VMS.

-

Intervention:

-

Active Arm: Oral NK3R antagonist (e.g., fezolinetant 45 mg or elinzanetant 120 mg) administered once daily.[2][9]

-

Control Arm: Matching placebo administered once daily.[2][9]

Outcome Measures:

-

Primary Endpoints:

-

Key Secondary Endpoints:

Data Collection:

-

VMS frequency and severity are typically recorded by participants in a daily electronic diary.[13]

-

Sleep and quality of life questionnaires are administered at baseline and specified follow-up visits.

Conclusion

The development of neurokinin receptor antagonists represents a significant advancement in the treatment of menopausal vasomotor symptoms. By targeting the underlying neurobiology of hot flashes, these agents offer a promising non-hormonal therapeutic option for women. The robust clinical trial data for compounds like elinzanetant and fezolinetant demonstrate a consistent and clinically meaningful reduction in the frequency and severity of VMS, along with improvements in sleep and quality of life. For researchers and drug development professionals, the neurokinin pathway remains a compelling area of investigation for addressing the unmet needs of menopausal women.

References

- 1. biopharmadive.com [biopharmadive.com]

- 2. endocrine.org [endocrine.org]

- 3. researchgate.net [researchgate.net]

- 4. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]

- 6. youtube.com [youtube.com]

- 7. womensmentalhealth.org [womensmentalhealth.org]

- 8. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Fezolinetant effect on vasomotor symptoms due to menopause in women unsuitable for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Discontinuation of PD-0299685 Development: A Technical Analysis

The development of PD-0299685, a novel calcium channel α2δ subunit ligand investigated for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS), was discontinued following a Phase 2 clinical trial that, while demonstrating a statistically significant reduction in pain, failed to show broader efficacy across other key symptoms of the condition. This in-depth guide provides a comprehensive overview of the available data and the likely reasons for the cessation of its development pipeline.

Core Issue: Lack of Broad Efficacy

The primary driver behind the discontinuation of this compound appears to be its inability to achieve a comprehensive therapeutic effect in patients with interstitial cystitis/bladder pain syndrome. A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study (NCT00739739) was designed to evaluate the efficacy and safety of the compound.[1] While the trial did show a positive outcome in one key area, it fell short in others.

A review of clinical trials in IC/BPS revealed that a daily dose of 60 mg of this compound resulted in a significant reduction in pain severity when compared to a placebo over a 12-week period.[2] However, the study did not demonstrate improvements in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI), a primary endpoint for the trial, nor did it show significant changes in urinary symptoms.[1][2] This suggests a targeted analgesic effect without addressing the broader symptom complex of IC/BPS, which includes urinary frequency, urgency, and nocturia. For a condition as multifaceted as IC/BPS, a narrow therapeutic window focused solely on pain may not have been deemed sufficient for continued development, especially in a competitive pharmaceutical landscape.

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from the Phase 2 clinical trial (NCT00739739) of this compound.

| Primary Outcome Measure | Result | Time Frame |

| Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score | No significant improvement | 12 Weeks |

| Secondary Outcome Measures | Result | Time Frame |

| Change from baseline in worst daily pain severity score (11-point NRS) | Significant reduction in pain severity | 12 Weeks |

| Micturition Diary Variables (frequency, urgency, nocturnal frequency, incontinence episodes) | No significant improvement | 12 Weeks |

| Average and worst daily pain score at other time points | Data not publicly available | 12 Weeks |

| Sleep disturbance and sexual activity pain | Data not publicly available | 12 Weeks |

Experimental Protocol: Phase 2 Clinical Trial (NCT00739739)

Study Design: A Phase 2, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.[1]

Objective: To determine the efficacy, safety, and tolerability of this compound in treating symptoms associated with interstitial cystitis/painful bladder syndrome.[1]

Inclusion Criteria:

-

Men and women over 18 years of age.

-

Diagnosis of moderate to severe interstitial cystitis, defined by a pain score.

-

For women, not pregnant or lactating, and either post-menopausal, surgically sterilized, or using an appropriate method of contraception.[1]

Exclusion Criteria:

-

History of interstitial cystitis for less than 6 months.

-

Current or recurrent urinary tract infections, or genitourinary cancer.

-

Previous urinary diversion procedures with or without bladder removal, or bladder augmentation.

-

Use of certain intravesical drugs up to 1 month prior to study entry.[1]

Intervention:

-

Experimental Arm: this compound (60 mg daily)

-

Control Arm: Placebo

Primary Outcome Measure:

-

Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score at 12 weeks.[1]

Secondary Outcome Measures:

-

Change from baseline in worst daily pain severity score as measured by an 11-point Numerical Rating Scale (NRS).[1]

-

Changes in micturition diary variables (frequency, urgency, nocturnal frequency, incontinence episodes).[1]

-

Average and worst daily pain scores at other time points.[1]

-

Assessment of sleep disturbance and pain during sexual activity.[1]

Visualizations

Signaling Pathway of this compound (Hypothesized)

This compound is a calcium channel α2δ subunit ligand. This class of drugs is known to modulate neuronal excitability. The following diagram illustrates the hypothesized mechanism of action in the context of pain signaling.

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow of the Phase 2 Clinical Trial

The following diagram outlines the workflow of the NCT00739739 clinical trial.

Caption: Workflow of the this compound Phase 2 clinical trial.

Logical Relationship for Discontinuation

This diagram illustrates the logical flow leading to the likely discontinuation of this compound's development.

Caption: Logical flow for the discontinuation of this compound.

References

Preclinical Data Review: PD-0299685

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document aims to provide a comprehensive overview of the preclinical data available for the compound designated as PD-0299685. However, a thorough search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases has revealed no specific preclinical data associated with this identifier. The search included queries for preclinical studies, mechanism of action, pharmacological profiles, and any associated in vivo or in vitro experimental results.

The lack of publicly accessible information suggests that this compound may be an internal compound designation that has not yet been disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect or outdated. Without primary data, a detailed summary, experimental protocols, and pathway visualizations cannot be generated at this time.

This guide will, therefore, outline the standard methodologies and data presentation formats that would be employed for a comprehensive preclinical data review, should such information become available for this compound or a related compound.

Hypothetical Data Presentation: A Template for Analysis

Should preclinical data for this compound become available, the following structure would be utilized to present the quantitative findings for clear and effective comparison.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | % Inhibition @ 1µM | Species |

| Target Receptor/Enzyme 1 | e.g., Radioligand Binding | e.g., Human | |||

| Target Receptor/Enzyme 2 | e.g., Functional Assay | e.g., Rat | |||

| Off-Target 1 | e.g., CEREP Panel | e.g., Human | |||

| Off-Target 2 | e.g., CEREP Panel | e.g., Human |

Table 2: In Vivo Efficacy of this compound in a Disease Model

| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoint | Result | Statistical Significance |

| e.g., Spontaneously Hypertensive Rat | e.g., 10 mg/kg, QD | e.g., Oral (PO) | e.g., Change in Mean Arterial Pressure | ||

| e.g., Xenograft Mouse Model | e.g., 50 mg/kg, BID | e.g., Intraperitoneal (IP) | e.g., Tumor Volume Reduction |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| e.g., Mouse | e.g., 10, IV | |||||

| e.g., Mouse | e.g., 50, PO | |||||

| e.g., Rat | e.g., 5, IV | |||||

| e.g., Rat | e.g., 20, PO |

Standard Experimental Protocols

Below are examples of detailed methodologies that would be included for key preclinical experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for its primary molecular target.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates.

-

Radioligand: A specific radiolabeled ligand for the target receptor is utilized.

-

Assay Conditions: this compound is serially diluted and incubated with the cell membranes and a fixed concentration of the radioligand in a suitable buffer.

-

Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal species.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group) are used.

-

Dosing: One group receives a single intravenous (IV) dose of this compound (e.g., 5 mg/kg), while another group receives a single oral (PO) gavage dose (e.g., 20 mg/kg).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Illustrative Visualizations

The following diagrams, generated using Graphviz (DOT language), represent the types of visualizations that would be created to illustrate signaling pathways and experimental workflows if the relevant data for this compound were available.

Figure 1: Hypothetical Signaling Pathway of this compound

Caption: A potential intracellular signaling cascade initiated by this compound binding.

Figure 2: General Workflow for an In Vivo Efficacy Study

Caption: A standardized workflow for assessing the in vivo efficacy of a test compound.

Conclusion

While a detailed preclinical data review for this compound is not currently feasible due to the absence of public data, this guide provides a framework for how such information would be structured and presented. The templates for data tables, detailed experimental protocols, and illustrative diagrams are designed to meet the needs of researchers and drug development professionals for a comprehensive and accessible summary of a compound's preclinical profile. Should information on this compound become available, this document can serve as a template for its analysis and presentation.

The Gabapentinoid Class and Neuronal Calcium Channels: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the gabapentinoid class of compounds and their interaction with neuronal calcium channels. Specific preclinical data for PD-0299685 is not publicly available due to its discontinued development. Therefore, this document utilizes data from the well-characterized gabapentinoids, gabapentin and pregabalin, as representative examples to illustrate the mechanism of action and experimental methodologies relevant to this drug class.

Executive Summary

Gabapentinoids, including the discontinued investigational drug this compound, represent a class of drugs that modulate neuronal excitability by targeting the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the mechanism of action, quantitative binding affinities, and detailed experimental protocols for characterizing the interaction of gabapentinoids with their molecular target. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Mechanism of Action: Targeting the α2δ Subunit

Gabapentinoids do not directly block the pore of calcium channels. Instead, they bind with high affinity to the α2δ auxiliary subunit of VGCCs, particularly the α2δ-1 and α2δ-2 isoforms.[1][2] This interaction is crucial for their therapeutic effects. The binding of a gabapentinoid to the α2δ subunit is thought to induce a conformational change in the subunit, which in turn affects the trafficking and function of the entire calcium channel complex.

The primary consequence of this interaction is a reduction in the density of presynaptic VGCCs at the plasma membrane.[1] This leads to a decrease in calcium influx into the presynaptic terminal upon neuronal depolarization.[3] As calcium influx is a critical step for neurotransmitter release, the ultimate effect of gabapentinoids is a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4] This reduction in excitatory neurotransmission is believed to underlie the analgesic, anticonvulsant, and anxiolytic properties of this drug class.

Mechanism of action of gabapentinoids.

Quantitative Data: Binding Affinities

The binding affinity of gabapentinoids to the α2δ subunits is a key determinant of their potency. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are commonly used to quantify this interaction.

| Compound | Subunit | Kd (nM) | IC50 (nM) | Reference |

| Gabapentin | α2δ-1 | ~59 | - | [1] |

| Gabapentin | α2δ-2 | ~153 | - | [1] |

| Gabapentin | - | - | 167 | [5] |

| Pregabalin | α2δ-1 | - | - | |

| Pregabalin | α2δ-2 | - | - |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a gabapentinoid for the α2δ subunit.

a. Materials and Reagents:

-

[³H]-Gabapentin or [³H]-Pregabalin (Radioligand)

-

Unlabeled gabapentinoid (for competition assays)

-

Membrane preparation from cells expressing the α2δ subunit (e.g., HEK293 cells) or from brain tissue (e.g., porcine or rat brain cortex)

-

Binding buffer (e.g., 10 mM HEPES, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

b. Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

c. Assay Procedure (Saturation Binding):

-

Incubate varying concentrations of the radioligand with a fixed amount of membrane preparation in the binding buffer.

-

For non-specific binding determination, include a parallel set of tubes with a high concentration of the unlabeled gabapentinoid.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the radioligand concentration.

-

Fit the data to a one-site binding model using non-linear regression to determine the Kd and Bmax.

Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of gabapentinoids on voltage-gated calcium currents in neurons.

a. Cell Preparation:

-

Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing the desired calcium channel subunits.[5]

-

Plate cells on coverslips for recording.

b. Solutions:

-

External Solution (in mM): e.g., 140 Choline-Cl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

-

Place the coverslip with cells in a recording chamber on an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of, for example, -80 mV.

-

Apply depolarizing voltage steps to elicit calcium channel currents.

-

Record baseline currents and then perfuse the bath with the external solution containing the gabapentinoid at the desired concentration.

-

Record the currents in the presence of the compound.

d. Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after the application of the gabapentinoid.

-

Calculate the percentage of inhibition of the calcium current.

-

Construct a dose-response curve by testing a range of compound concentrations and calculate the IC50 value.

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The gabapentinoid class of drugs, to which this compound belongs, exerts its effects on neuronal excitability through a well-defined mechanism involving the α2δ subunit of voltage-gated calcium channels. By understanding the binding affinities and the functional consequences of this interaction, researchers can better design and develop novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of such compounds.

References

- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PD-0299685: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-0299685 is a gabapentinoid that was under development by Pfizer for the treatment of insomnia, vasomotor symptoms associated with menopause, and interstitial cystitis.[1] As a member of the gabapentinoid class, its mechanism of action is centered on its interaction with the α2δ subunit of voltage-gated calcium channels.[2][3] Although the clinical development of this compound was discontinued after reaching Phase 2 trials, understanding its in vitro pharmacological profile remains crucial for the broader comprehension of α2δ ligands and their therapeutic potential. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding properties, and functional effects on neuronal activity.

Core Mechanism of Action: Targeting the α2δ Subunit

This compound, chemically known as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, the primary molecular target of this compound and other gabapentinoids is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).

The α2δ subunit is a heavily glycosylated extracellular protein that plays a critical role in the trafficking and function of the pore-forming α1 subunit of VGCCs. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to modulate the function of these channels, leading to a reduction in neurotransmitter release. This mechanism is believed to underlie their therapeutic effects in various neurological and pain conditions.

Below is a diagram illustrating the proposed signaling pathway and mechanism of action for this compound.

Quantitative In Vitro Data

While extensive public documentation detailing the specific in vitro binding affinities and functional potencies of this compound is limited due to the discontinuation of its development, data for related gabapentinoids provide a strong inferential basis for its pharmacological profile. The following table summarizes typical in vitro data for gabapentinoids. It is anticipated that this compound would exhibit a similar profile, with high affinity for the α2δ subunit.

| Parameter | Compound Class | Typical Value Range | Target |

| Binding Affinity (Kd) | Gabapentinoids | 10 - 100 nM | α2δ-1 Subunit |

| Binding Affinity (Kd) | Gabapentinoids | 50 - 200 nM | α2δ-2 Subunit |

| Functional Potency (IC50) | Gabapentinoids | 1 - 10 µM | Inhibition of K+-evoked Ca2+ influx |

Key Experimental Protocols

To characterize a novel α2δ ligand like this compound in vitro, a series of standard pharmacological assays are employed. These include radioligand binding assays to determine affinity for the target, and functional assays, such as electrophysiology and neurotransmitter release assays, to measure the compound's effect on neuronal activity.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for its target receptor. For this compound, this involves measuring its ability to displace a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, from membranes prepared from tissues or cells expressing the α2δ subunit.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., porcine or rat brain cortex) or cultured cells expressing recombinant human α2δ subunits in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel function. In the context of this compound, this technique can be used to assess its ability to modulate voltage-gated calcium currents in neurons.

Methodology:

-

Cell Culture: Use primary neurons or cell lines (e.g., dorsal root ganglion neurons or HEK293 cells) that endogenously express or are transfected to express VGCCs containing the α2δ subunit.

-

Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a voltage-step protocol to elicit calcium channel currents.

-

Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

-

Data Acquisition: Record the calcium currents before, during, and after the application of the compound.

-

Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the IC₅₀ value.

Conclusion

References

Unveiling the Cellular Mechanisms of PD-0299685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-0299685 is a gabapentinoid compound that was investigated for its therapeutic potential in conditions such as insomnia, vasomotor symptoms associated with menopause, and interstitial cystitis. Its primary mechanism of action involves the modulation of cellular pathways by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, consequently diminishing the release of excitatory neurotransmitters. This in-depth technical guide elucidates the core cellular pathways modulated by this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Cellular Pathway: Modulation of Voltage-Gated Calcium Channels

The principal cellular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), with a particular affinity for the α2δ-1 and α2δ-2 isoforms.[1][2] Gabapentinoids, including this compound, do not directly block the calcium channel pore but rather modulate its function through their interaction with the α2δ subunit.[3][4]